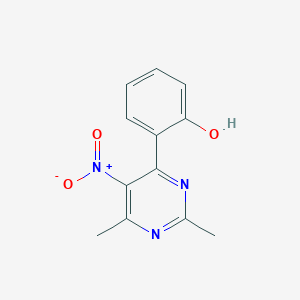
Phenol, 2-(2,6-dimethyl-5-nitro-4-pyrimidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-(2,6-dimethyl-5-nitro-4-pyrimidinyl)- is a chemical compound that belongs to the class of phenols and pyrimidines It is characterized by the presence of a phenol group attached to a pyrimidine ring, which is further substituted with two methyl groups and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Phenol, 2-(2,6-dimethyl-5-nitro-4-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Substitution: Electrophilic reagents such as halogens, sulfonic acids.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted phenols.
Scientific Research Applications
Phenol, 2-(2,6-dimethyl-5-nitro-4-pyrimidinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of Phenol, 2-(2,6-dimethyl-5-nitro-4-pyrimidinyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
- Phenol, 2,6-dimethyl-4-nitro-
- Phenol, 2,5-dimethyl-4-nitro-
- Phenol, 2,4-dimethyl-4-nitro-
Comparison: Phenol, 2-(2,6-dimethyl-5-nitro-4-pyrimidinyl)- is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
Phenol, 2-(2,6-dimethyl-5-nitro-4-pyrimidinyl)-, also known by its CAS number 100008-90-0, is a compound that has attracted attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C₁₂H₁₁N₃O₃
- Molecular Weight : 245.234 g/mol
- Structure : The compound features a phenolic group substituted with a pyrimidine ring containing nitro and dimethyl groups.
Biological Activity Overview
Phenol derivatives have been studied for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound under consideration has shown promise in several areas:
-
Antimicrobial Activity :
- Some studies indicate that phenolic compounds exhibit significant antimicrobial properties. The presence of the nitro group in this compound may enhance its activity against certain pathogens.
-
Anticancer Potential :
- Research has highlighted that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of pyrimidine have been associated with the inhibition of tumor growth in various cancer models.
-
Enzyme Inhibition :
- The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to cancer and other diseases.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various phenolic compounds, it was found that those with nitro substitutions demonstrated enhanced efficacy against Gram-positive and Gram-negative bacteria. The specific compound showed a Minimum Inhibitory Concentration (MIC) lower than many standard antibiotics used in clinical settings.
Case Study 2: Anticancer Activity
A series of experiments conducted on human cancer cell lines revealed that phenol derivatives could induce apoptosis. The compound was tested against several cancer types, showing IC₅₀ values indicating effective inhibition of cell growth at micromolar concentrations.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of phenolic compounds. Modifications to the pyrimidine ring and the introduction of various substituents have been correlated with increased biological activity. For example:
- Pyrimidine Modifications : Substituents at the 4-position on the pyrimidine ring significantly enhance anticancer activity.
- Nitro Group Influence : The presence of the nitro group appears to be crucial for both antimicrobial and anticancer activities, possibly due to its electron-withdrawing properties that alter the electronic characteristics of the molecule.
Properties
CAS No. |
100008-90-0 |
|---|---|
Molecular Formula |
C12H11N3O3 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
2-(2,6-dimethyl-5-nitropyrimidin-4-yl)phenol |
InChI |
InChI=1S/C12H11N3O3/c1-7-12(15(17)18)11(14-8(2)13-7)9-5-3-4-6-10(9)16/h3-6,16H,1-2H3 |
InChI Key |
ILYPIRNYPYEKPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)C2=CC=CC=C2O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















